molecular formula C14H17NO2 B13189399 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13189399
M. Wt: 231.29 g/mol
InChI Key: VIWAKGUTNMJVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a chemically unique spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a lactam-functionalized 2-azaspiro[4.4]nonane scaffold, a framework recognized as a privileged structure in the design of biologically active molecules. The spiro[4.4]nonane core provides a rigid, three-dimensional architecture that can effectively pre-organize the molecule for binding to biological targets, often leading to improved selectivity and potency . The specific 4-hydroxyphenyl substitution on this spirocyclic core enhances its potential as a versatile intermediate. The phenol group offers a handle for further synthetic modification, such as the formation of ethers or esters, facilitating the exploration of structure-activity relationships and the development of compound libraries. Spirocycles of this nature are frequently employed in the synthesis of potential therapeutics, particularly as kinase inhibitors . Researchers can utilize this compound as a key precursor in projects aimed at developing novel agents for conditions such as cancer, with some related azaspiro[4.4]nonane derivatives being investigated as dual EGFR/BRAFV600E inhibitors that demonstrate promising apoptotic antiproliferative properties . The presence of the lactam (1-one) group also makes it a potential precursor for ring-opening reactions or further functionalization to create diverse chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H17NO2/c16-11-5-3-10(4-6-11)12-9-15-13(17)14(12)7-1-2-8-14/h3-6,12,16H,1-2,7-9H2,(H,15,17)

InChI Key

VIWAKGUTNMJVIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Phosphine-Catalyzed [3+2] Cycloaddition

One of the most authoritative and efficient methods to access 2-azaspiro[4.4]nonan-1-ones is the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with activated alkenes or alkynes. This method was extensively studied by Yong et al. (2005), who demonstrated the synthesis of various 2-azaspiro[4.4]nonan-1-ones with different substituents.

Key features:

  • The reaction involves the nucleophilic addition of a phosphine catalyst to an activated alkene or alkyne, generating an ylide intermediate.
  • The ylide then undergoes a [3+2] cycloaddition with 2-methylene γ-lactams to form the spirocyclic ring system.
  • Subsequent transformations such as reductive cyclization or Curtius rearrangement can be applied to modify the spirocyclic products.

Adaptation for 4-(4-Hydroxyphenyl) substitution:

  • Starting from a 2-methylene γ-lactam bearing a 4-(4-hydroxyphenyl) substituent or introducing the 4-hydroxyphenyl group via functionalization post-cycloaddition.
  • The method allows high regio- and stereoselectivity, which is crucial for the synthesis of the target compound.
Step Reagents/Conditions Outcome
1 2-methylene γ-lactam + acrylate or alkyne + phosphine catalyst Formation of spirocyclic intermediate
2 Reductive cyclization or rearrangement Formation of 2-azaspiro[4.4]nonan-1-one core
3 Introduction or preservation of 4-(4-hydroxyphenyl) substituent Target compound

Reference: Yong et al., Tetrahedron, 2005

Domino Radical Bicyclization

An alternative approach involves domino radical bicyclization processes that form the 1-azaspiro[4.4]nonane skeleton in a single-stage reaction. This method was reported by researchers studying radical-mediated cyclization of functionalized oxime ethers.

Key features:

  • Initiation by radical generation leads to sequential intramolecular cyclizations.
  • The process forms two rings connected by a quaternary spiro carbon.
  • Substituents such as aryl groups (including hydroxyphenyl) can be incorporated on the radical precursor.

Limitations and observations:

  • Yields vary widely (11–67%) depending on substituents and reaction conditions.
  • Some substituents, such as nitro groups, can inhibit cyclization.
  • The 4-(4-hydroxyphenyl) substituent is generally tolerated but purification can be challenging due to possible decomposition.
Parameter Observation
Radical precursor Functionalized oxime ethers with aryl substituents
Reaction conditions Radical initiators, controlled temperature
Yield range 11–67%
Substituent tolerance Good for hydroxyphenyl; sensitive to strong electron-withdrawing groups

Reference: ACS Omega, 2019

One-Pot Synthesis via Schiff Base Intermediates

A third method involves the one-pot synthesis of azaspiro compounds via Schiff base formation followed by cyclization. Although this method was primarily applied to thia-azaspiro compounds, the strategy can be adapted for 2-azaspiro[4.4]nonan-1-ones.

Key features:

  • Formation of an imine (Schiff base) intermediate from amines and aldehydes.
  • Subsequent intramolecular cyclization under reflux conditions with reagents such as thioglycolic acid.
  • High yields are achievable with appropriate molar ratios and reaction times.

Adaptation:

  • Using 4-(4-hydroxyphenyl) substituted amines or aldehydes to introduce the substituent.
  • Optimizing solvent and catalyst-free conditions to favor cyclization.
Reaction Step Conditions Product
Schiff base formation Amine + aldehyde, reflux Imine intermediate
Cyclization Reflux with thioglycolic acid, dry benzene Azaspiro compound

Reference: PMC, 2023

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Type Yield Range Advantages Limitations
Phosphine-catalyzed [3+2] cycloaddition 2-methylene γ-lactams, acrylates, phosphine catalyst Cycloaddition Moderate to high (up to 80%) High regioselectivity, versatile Requires phosphine catalyst, multi-step
Domino radical bicyclization Functionalized oxime ethers, radical initiator Radical cyclization Low to moderate (11–67%) One-step ring formation Sensitive to substituents, purification issues
One-pot Schiff base cyclization Amines, aldehydes, thioglycolic acid Imine formation + cyclization High Simple, catalyst-free Mainly for thia-azaspiro; adaptation needed

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and spirocyclic structure allow it to bind to specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues

Substituent Variations
  • 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2059941-31-8): This analog replaces the hydroxyphenyl group with a nitro substituent.
  • 2-Tosyl-3-(3-(triisopropylsilyl)prop-2-ynyl)-2-azaspiro[4.4]nonan-1-one (3f): The tosyl group enhances solubility in polar solvents, while the silyl-protected alkyne enables click chemistry applications.
Core Modifications
  • 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5): Replacing one carbon in the spiro ring with oxygen (7-oxa) reduces lipophilicity (logP = 0.51 vs. ~1.5 for non-oxa analogs) and introduces hydrogen-bonding capacity.
  • 1-Azaspiro[4.4]nonan-2-one,6-hydroxy- (CAS 880637-69-4): The hydroxyl group on the spiro core enhances polarity (PSA = 49.33 Ų) compared to the phenyl-substituted target compound.
Functionalized Derivatives

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Substituent Molecular Weight logP Key Features
Target Compound 2-azaspiro[4.4]nonan-1-one 4-hydroxyphenyl ~245* ~1.2* Rigid spirocore, phenolic OH
4-(2-Nitrophenyl)-2-azaspiro[...] 2-azaspiro[4.4]nonan-1-one 2-nitrophenyl 260.29 1.8 Electron-withdrawing nitro group
3-Phenyl-7-oxa-2-azaspiro[...] 7-oxa-2-azaspiro[3.5] 3-phenyl 217.26 0.51 Oxygenated spirocore
4-(3-Iodopropyl)-2-azaspiro[...]dione 2-azaspiro[4.4]nonane-1,3-dione 3-iodopropyl 321.15 2.1 Halogenated alkyl chain

*Estimated based on analogs.

Pharmacological Activities

  • Anticonvulsant Effects: N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione (2a): Exhibits ED₅₀ = 100 mg/kg in mice (MES model). N-[(2,4-Dichlorophenyl)amino]-2-azaspiro[4.4]nonane-1,3-dione (9): Active at 30 mg/kg in rats, highlighting the role of halogenated substituents.
  • Osteoclast Inhibition: 7-(3-Chlorobenzyl)-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one (E226): Inhibits osteoclast activation via RANKL signaling, suggesting spirocyclic scaffolds modulate cellular differentiation.

Table 2: Bioactivity Comparison

Compound Activity Model/EC₅₀ Key Substituent Influence
Target Compound Not reported 4-hydroxyphenyl (antioxidant?)
N-(Benzyloxy)-2-azaspiro[...]dione (2a) Anticonvulsant 100 mg/kg (MES, mice) Benzyloxy enhances CNS uptake
Compound 9 (2,4-dichloro derivative) Anticonvulsant 30 mg/kg (MES, rats) Halogens increase lipophilicity

Physicochemical Properties

  • Lipophilicity: 2-Azaspiro[4.4]nonane-1,3-dione derivatives show logP values ranging from 1.2–2.5, influenced by substituents (e.g., dichlorophenyl increases logP). The 4-hydroxyphenyl group in the target compound may lower logP compared to nitro or halogenated analogs, improving aqueous solubility.
  • Stability: Spirocyclic compounds like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one exhibit enhanced stability in acidic conditions due to reduced ring strain.

Biological Activity

4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is C13H15NO2C_{13}H_{15}NO_2. Its structure includes a spirocyclic system which is often associated with diverse biological activities. The compound's SMILES representation is C1CCC2(C1)C(CC(=O)N2)O, indicating the presence of a hydroxyl group which can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H15NO2
Molecular Weight219.27 g/mol
SMILESC1CCC2(C1)C(CC(=O)N2)O
InChIInChI=1S/C13H15NO2/c14-12-11-10-9-8(13(15)16)7(6-5-3-1)2/h12,14H,1-6H2,(H,15,16)

Biological Activity Overview

The biological activity of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has been evaluated in various contexts, particularly focusing on its potential as an anti-cancer agent and its ability to modulate hormonal activity.

Anti-Cancer Activity

Research indicates that compounds similar to 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of azaspiro compounds can inhibit cancer cell proliferation by affecting androgen receptor signaling pathways. In one study, several analogs were tested for their ability to reduce prostate-specific antigen (PSA) levels in hormone-sensitive LNCaP cells, revealing promising results for compounds structurally related to 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one .

Hormonal Modulation

The compound is also noted for its potential as an antagonist of mineralocorticoid receptors, which are involved in various physiological processes including blood pressure regulation and electrolyte balance . This suggests that it may have therapeutic applications in conditions like hypertension or heart failure.

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is crucial for optimizing its biological activity. Variations in substituents at specific positions on the spirocyclic framework can significantly alter its potency and selectivity against biological targets.

Key Findings from SAR Studies

  • Hydroxyl Substitution : The presence of a hydroxyl group at the para position of the phenyl ring enhances binding affinity to androgen receptors.
  • Amino Group Variability : Modifications to the nitrogen atom within the azaspiro framework can lead to improved anti-cancer activity.
  • Ring Size Impact : The spirocyclic structure plays a vital role in maintaining the compound's conformational flexibility, which is essential for effective receptor binding.

Case Studies

Several studies have investigated the biological effects of azaspiro compounds similar to 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one:

Study 1: Anti-Cancer Efficacy

A recent investigation demonstrated that a series of azaspiro compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The study highlighted that compounds with hydroxyl substitutions exhibited enhanced activity compared to their non-hydroxylated counterparts .

Study 2: Hormonal Activity Modulation

In another study focused on mineralocorticoid receptor antagonism, several derivatives were synthesized and evaluated for their ability to inhibit receptor activation in vitro. The results indicated that modifications at the 2-position of the azaspiro framework could lead to compounds with superior antagonistic properties .

Q & A

Q. What synthetic methodologies are most effective for constructing the 2-azaspiro[4.4]nonan-1-one core?

The synthesis of the spirocyclic core often employs palladium-catalyzed aminoalkynylation or intramolecular cyclization strategies. For example, derivatives like 2-Tosyl-3-(3-(triisopropylsilyl)prop-2-ynyl)-2-azaspiro[4.4]nonan-1-one are synthesized via Pd-catalyzed coupling to form the bicyclic scaffold . Key steps include:

  • Cyclopropanol activation for intramolecular propargylation to access spiro cores .
  • Reductive amination for functionalization at the nitrogen atom, using sodium triacetoxyborohydride to stabilize intermediates .
    Methodological challenges include controlling stereochemistry and minimizing side reactions during spiro ring formation.

Q. How is the structural integrity of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one validated?

X-ray crystallography using SHELX software remains the gold standard for resolving spirocyclic structures. SHELXL refines small-molecule crystallographic data, while SHELXS/SHELXD assist in phase determination . Complementary techniques:

  • NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, 15N^{15}N) to confirm substituent positions and hydrogen bonding.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .

Q. What analytical methods are recommended for purity assessment?

  • Reverse-phase HPLC with UV detection (e.g., λmax ~255 nm) is used for quantifying impurities, as demonstrated in studies of structurally similar spiro compounds .
  • Chromatographic columns : Chromolith or Purospher®STAR columns achieve baseline separation of stereoisomers .
  • Limits of quantification (LOQ) : Typically 1–5 ng/mL for trace impurities in pharmacological studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact bioactivity in spirocyclic derivatives?

Studies on 2,7-diazaspiro[4.4]nonan-1-one analogs reveal:

  • Nitrogen positioning influences binding to osteoclast targets; 2,7-diazaspiro derivatives show inhibitory effects on osteoclast activation via RANKL pathway modulation .
  • Hydroxyphenyl groups enhance solubility and hydrogen-bonding interactions, critical for antimicrobial or anticancer activity .
    Example : Substitution at the 4-hydroxyphenyl moiety with halogens (e.g., fluorine) improves metabolic stability but may reduce affinity for cytochrome P450 enzymes .

Q. What computational tools are used to model interactions between 4-(4-Hydroxyphenyl)-2-azaspiro derivatives and biological targets?

  • Docking studies (AutoDock, Schrödinger Suite) predict binding modes to receptors like estrogen-related receptors (ERRs) or kinases.
  • Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes, particularly for spirocyclic conformers .
  • QSAR models correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Meta-analysis of dose-response curves : Compare IC50 values under standardized assay conditions (e.g., pH, temperature).
  • Orthogonal assays : Validate osteoclast inhibition via TRAP staining and resorption pit assays to confirm mechanism .
  • Control for stereochemical purity : Enantiomeric impurities (e.g., in rel-(5R,6S)-1-Azaspiro[4.4]nonan-2-one ) can skew activity results .

Q. What strategies optimize the pharmacokinetic profile of 2-azaspiro[4.4]nonan-1-one derivatives?

  • Prodrug design : Esterification of the hydroxyphenyl group improves oral bioavailability .
  • PEGylation : Enhances solubility and half-life in systemic circulation .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites for deuteration or fluorination .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₅NO₂Derived
Molecular Weight217.26 g/molCalculated
LogP (Predicted)2.1 ± 0.3PubChem
Hydrogen Bond Donors/Acceptors1/3

Q. Table 2. Common Synthetic Routes

MethodYield (%)Key Reagents/ConditionsReference
Pd-catalyzed aminoalkynylation65–78Pd(OAc)₂, XPhos, TIPS-protected alkyne
Reductive amination82NaBH(OAc)₃, THF, rt
Intramolecular cyclopropanol coupling55AuCl₃, DCE, 60°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.